4-(4-methoxyphenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-amine
Overview
Description
This would involve identifying the compound’s chemical structure, functional groups, and possibly its role or use in the scientific or industrial context.
Synthesis Analysis
This would involve detailing the chemical reactions used to synthesize the compound, including the starting materials, reagents, and conditions.Molecular Structure Analysis
This would involve using techniques like X-ray crystallography, NMR spectroscopy, or computational methods to determine the 3D structure of the molecule.Chemical Reactions Analysis
This would involve studying how the compound reacts with other substances, its reactivity, and the products it forms.Physical And Chemical Properties Analysis
This would involve measuring properties like melting point, boiling point, solubility, spectral properties, and reactivity.Scientific Research Applications
Synthesis and Chemical Properties
- 4-(4-methoxyphenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-amine and its derivatives are primarily involved in synthesis processes. For instance, Bawa, Ahmad, and Kumar (2009) described its use in a reductive amination process, emphasizing its role as an intermediate in the synthesis of biologically active molecules and pharmaceutical ingredients (Bawa, Ahmad, & Kumar, 2009).
- Kryl'skiĭ, Shikhaliev, and Chuvashlev (2010) detailed its application in the formation of substituted pyrazolopyrimidines and pyrazoloquinazolines through a three-component condensation process (Kryl'skiĭ, Shikhaliev, & Chuvashlev, 2010).
Structural Analysis and Crystallography
- The compound's derivatives have been analyzed for their crystallographic properties, as demonstrated by Kumarasinghe, Hruby, and Nichol (2009). They reported the regiospecific synthesis and the unique crystallographic properties of a related compound, underlining the importance of structural determination in understanding its chemical behavior (Kumarasinghe, Hruby, & Nichol, 2009).
- In the realm of crystallography, Long, Theiss, Li, and Loftin (2009) explored the crystal structure of SC-560, a COX-1-selective inhibitor, which shares a similar structural motif with 4-(4-methoxyphenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-amine. Their study provided insights into the molecular geometry and intermolecular interactions, crucial for understanding the compound's behavior in different states (Long, Theiss, Li, & Loftin, 2009).
Biological and Medicinal Applications
- Hassan, Hafez, and Osman (2014) focused on the synthesis of 5-Amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides and their derivatives, investigating their in vitro cytotoxic activity against Ehrlich Ascites Carcinoma cells. This study signifies the compound's potential in medicinal chemistry and drug development (Hassan, Hafez, & Osman, 2014).
Safety And Hazards
This would involve studying the compound’s toxicity, flammability, environmental impact, and precautions for handling and storage.
Future Directions
This would involve discussing potential applications of the compound, areas for further research, and its implications for science or industry.
properties
IUPAC Name |
4-(4-methoxyphenyl)-2-methyl-5-(trifluoromethyl)pyrazol-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F3N3O/c1-18-11(16)9(10(17-18)12(13,14)15)7-3-5-8(19-2)6-4-7/h3-6H,16H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEIOOZFPQRWYMX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)C(F)(F)F)C2=CC=C(C=C2)OC)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12F3N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-methoxyphenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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